Spiro[chromene-2,3'-pyrrolidine] hydrochloride
Description
Properties
IUPAC Name |
spiro[chromene-2,3'-pyrrolidine];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO.ClH/c1-2-4-11-10(3-1)5-6-12(14-11)7-8-13-9-12;/h1-6,13H,7-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHIYHLNVHHFOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C=CC3=CC=CC=C3O2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[chromene-2,3’-pyrrolidine] hydrochloride typically involves multicomponent reactions. One common method is the reaction of chromene derivatives with pyrrolidine under acidic conditions to form the spirocyclic structure. Microwave-assisted synthesis has also been employed to accelerate the reaction rates and improve yields .
Industrial Production Methods: Industrial production of Spiro[chromene-2,3’-pyrrolidine] hydrochloride may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency and scalability of the synthesis process. The use of continuous flow reactors can also be considered for large-scale production.
Chemical Reactions Analysis
Reaction Components
-
Azomethine ylide generation : Formed via condensation of isatin (19 ) with secondary amino acids (e.g., sarcosine (20 ) or L-proline (27 )) under thermal or microwave conditions .
-
Dipolarophiles : Chromene-3-carbaldehyde or substituted chromenes act as electron-deficient alkenes .
Mechanistic Pathway
-
Ylide formation : Isatin reacts with sarcosine to generate an azomethine ylide intermediate.
-
Cycloaddition : The ylide undergoes regioselective [3+2] addition to the chromene carbonyl group, forming a spiro-pyrrolidine scaffold .
-
Diastereoselectivity : Secondary orbital interactions (SOI) between the ylide and chromene dictate endo transition state preference, yielding stereochemically defined products .
Representative Reaction Data
| Substrate (Chromene) | Amino Acid | Conditions | Yield (%) | Diastereoselectivity (dr) | Source |
|---|---|---|---|---|---|
| 2H-Chromene-3-carbaldehyde | Sarcosine | Ethanol, reflux | 78–85 | 3:1 to 5:1 | |
| Substituted chromene | L-Proline | Microwave, 80°C | 82–90 | 4:1 |
One-Pot Spirocyclization
-
Chloroformylation-dearomatization : Tryptamine derivatives undergo spirocyclization with chloroformates, producing spiro[indole-3,3'-pyrrolidine]-2'-ones .
-
Thioanalogs : Replacement of carbonyl with thiocarbonyl groups yields spiro[indole-3,3'-pyrrolidine]-2'-thiones, though stability challenges are noted .
Mannich-Lactamization Cascade
-
Catalytic asymmetric synthesis : Chiral HBTM catalysts enable enantioselective Mannich reactions between aryl acetic acids and imines, followed by lactamization to form β-lactam spirooxindoles .
Oxidation and Reduction
-
DDQ-mediated oxidation : Converts pyrrolidine intermediates to pyrrolo[2,1-a]isoquinolines (e.g., 17 from ethyl bromoacetate derivatives) .
-
NaNO₂ diazotization : Converts amino-furopyridines to triazolo-fused chromenes under acidic conditions .
Post-Synthetic Modifications
-
Alkylation/arylation : The pyrrolidine nitrogen undergoes alkylation with diethylamino butyl groups to enhance pharmacological activity .
-
Hydrolysis : Acidic cleavage of ester or amide sidechains generates free alcohols or amines for further derivatization .
Catalytic Systems and Green Chemistry
-
Graphene oxide (GO) catalysis : Enables ultra-low catalytic loading (1–2 mol%) for cycloadditions, reducing reaction times (30–60 min) and improving yields (85–92%) .
-
KF/Al₂O₃ solid base : Promotes eco-friendly synthesis of pyrrolidines with high regioselectivity (dr > 10:1) .
Structural and Spectral Characterization
-
X-ray crystallography : Confirms V-shaped geometry of triazolo-fused chromenes (e.g., 20 ) with flat triazole and furan moieties .
-
NMR/HRMS : Diagnostic signals include:
Challenges and Limitations
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the class of spirocyclic compounds characterized by a unique bicyclic structure that combines chromene and pyrrolidine moieties. The synthesis often involves the reaction of isatins with α-amino acids and dipolarophiles, leading to a library of spiro[pyrrolidine-2,3'-oxindole] derivatives, which have shown promising biological activities .
Anticancer Activity
Recent studies have highlighted the anticancer potential of spiro[chromene-2,3'-pyrrolidine] derivatives. For instance, compounds synthesized from this scaffold exhibited significant cytotoxicity against various cancer cell lines, including human lung (A549) and liver (HepG2) cancer cells. Notably, some derivatives demonstrated IC50 values ranging from 34.99 to 86.53 µM, indicating their effectiveness compared to standard treatments like artemisinin .
Table 1: Anticancer Activity of Spiro[chromene-2,3'-pyrrolidine] Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 4c | A549 | 34.99 | 2.43 |
| 4f | HepG2 | 41.56 | 0.49 |
| 4m | A549 | 47.92 | 1.00 |
| 4q | HepG2 | 86.53 | 0.96 |
Neuropharmacological Applications
Spiro[chromene-2,3'-pyrrolidine] derivatives have been investigated for their activity as selective agonists for serotonin receptors (5-HT2C). These compounds showed promising results in activating calcium flux in cell lines expressing these receptors, suggesting potential applications in treating mood disorders and other neuropsychiatric conditions .
Methodologies for Evaluation
The evaluation of spiro[chromene-2,3'-pyrrolidine] compounds typically involves:
- In vitro assays : These are performed using various cancer cell lines to determine cytotoxic effects and selectivity.
- Molecular docking studies : These help predict how well the compounds bind to specific biological targets, enhancing the understanding of their mechanisms of action.
- Screening libraries : Libraries of synthesized compounds are screened for biological activity using established protocols to identify lead candidates for further development .
Mechanism of Action
The mechanism of action of Spiro[chromene-2,3’-pyrrolidine] hydrochloride involves its interaction with specific molecular targets in the body. The spirocyclic structure allows it to bind to enzymes and receptors with high affinity, modulating their activity. For example, it may inhibit the function of certain enzymes involved in cancer cell proliferation, leading to antitumor effects .
Comparison with Similar Compounds
Spiro[pyrrolidine-2,3'-oxindole] Derivatives
These compounds feature a pyrrolidine ring fused with an oxindole (indolin-2-one) moiety. Key examples include:
- (2S,3R,4S,5S)-Spiro[2,3′-oxindole-spiro[3,3″]chroman-4″-one-4-(p-methoxyphenyl)-5-carboxyethoxypyrrolidine] (9c) : Synthesized via 1,3-dipolar cycloaddition, achieving 84% yield and 228°C melting point ().
- Spiro[pyrrolidine-2,3′-oxindole]-4a–w derivatives : Synthesized chemo- and regioselectively using nitrostyrenes and azomethine ylides, with yields up to 85% and stereochemistry confirmed via X-ray crystallography ().
Comparison :
Cytotoxicity
Antimicrobial Activity
- Spiro[pyrrolidine-3,9′-thioxanthene] : Exhibited moderate antimicrobial effects, though specific data for this compound remain unexplored ().
Physicochemical Properties
| Compound | Melting Point (°C) | Yield (%) | Stereoselectivity (dr) | Key Functional Groups |
|---|---|---|---|---|
| Spiro[chromene-2,3'-pyrrolidine] HCl | Not reported | Not reported | Not reported | Chromene, pyrrolidine, HCl |
| Spiro[pyrrolidine-2,3′-oxindole] 9c | 228 | 84 | 95:5 (dr) | Oxindole, chromanone |
| Spiro[benzo[b][1,4]thiazine] 14a | 266–268 | 71 | Not reported | Thiazine, oxindole |
Biological Activity
Spiro[chromene-2,3'-pyrrolidine] hydrochloride is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. The spirocyclic structure, which combines a chromene and a pyrrolidine moiety, is known for its diverse pharmacological properties. This article reviews the current understanding of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a spirocyclic arrangement that is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of spiro[chromene-2,3'-pyrrolidine] derivatives. The following table summarizes key findings from various studies regarding their efficacy against different cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Selectivity Index | Mechanism of Action |
|---|---|---|---|---|
| 4c | A549 | 34.99 | 0.96 | Induces apoptosis via HDAC inhibition |
| 4f | HepG2 | 41.56 | 0.49 | Modulates cell cycle progression |
| 4m | MCF-7 | 47.92 | 2.43 | Microtubule destabilization |
| 4q | HeLa | 40.00 | 1.50 | Inhibition of cell proliferation |
| 4t | CT26 | 45.00 | 1.20 | Induction of oxidative stress |
The mechanisms by which spiro[chromene-2,3'-pyrrolidine] compounds exert their anticancer effects include:
- Histone Deacetylase Inhibition : Some derivatives have been shown to inhibit histone deacetylase (HDAC), leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .
- Apoptotic Pathways : Induction of apoptosis in cancer cells has been observed, often characterized by morphological changes and activation of caspases .
- Cell Cycle Arrest : Certain compounds cause cell cycle arrest at specific phases, contributing to reduced proliferation rates in cancer cell lines .
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) has been linked to the cytotoxic effects observed in various cancer models .
Case Studies
Several case studies have demonstrated the efficacy of spiro[chromene-2,3'-pyrrolidine] derivatives:
- Study on MCF-7 Cells : A study found that compound 5l significantly inhibited the proliferation of MCF-7 breast cancer cells through HDAC inhibition and induced apoptosis .
- Liver Cancer Model : In HepG2 cells, compounds exhibited selective cytotoxicity with an IC50 value indicative of promising therapeutic potential against liver cancer .
Q & A
Q. What are the validated synthetic routes for Spiro[chromene-2,3'-pyrrolidine] hydrochloride, and how can purity be ensured during synthesis?
Synthesis typically involves cyclization reactions between chromene precursors and pyrrolidine derivatives under acidic conditions. Key steps include:
- Cycloaddition or spiro-annulation : Use of catalysts like BF₃·Et₂O or HCl to facilitate ring closure (analogous to methods for related spiro compounds in and ).
- Purification : Recrystallization in ethanol/HCl mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to achieve >95% purity. Validate purity via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR (compare with PubChem data for structural alignment).
- Quality control : Follow pharmacopeial guidelines for chloride content (e.g., reaction with 4-aminoantipyrine TS2 for colorimetric verification).
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H NMR (DMSO-d₆, 400 MHz) to confirm spirocyclic structure (e.g., δ 3.2–4.1 ppm for pyrrolidine protons, δ 6.8–7.5 ppm for aromatic chromene protons).
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 239.74 for C₁₃H₁₈ClNO).
- HPLC : Reverse-phase chromatography with UV detection to assess purity (>95%) and identify impurities (e.g., unreacted precursors).
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Highly soluble in polar solvents (water, DMSO, methanol) due to the hydrochloride salt. Use sonication for dissolution in aqueous buffers.
- Stability : Store at −20°C in desiccated conditions. Avoid prolonged exposure to light or humidity to prevent degradation (validate via stability-indicating HPLC).
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this spiro compound?
- DFT studies : Optimize geometry using Gaussian09 (B3LYP/6-31G* basis set) to calculate electronic properties (HOMO-LUMO gap, dipole moment) and correlate with reactivity.
- Molecular docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., dopamine receptors, based on structural analogs in ). Compare results with in vitro assays.
Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., variable IC₅₀ values)?
- Isomer-specific analysis : Synthesize and test individual stereoisomers (e.g., cis vs. trans spiro configurations) to isolate bioactive forms (as seen in ’s UKCP-110/111/112 derivatives).
- Dose-response profiling : Conduct cell-based assays (e.g., MTT or CCK-8 for cytotoxicity) across a broad concentration range (50–1000 µM) to identify non-linear effects.
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., stachydrine hydrochloride’s cardioprotective effects in ).
Q. How can mechanistic studies differentiate between on-target and off-target effects in vitro?
- Knockdown/knockout models : Use CRISPR/Cas9 to silence putative targets (e.g., GPCRs) in cell lines and assess activity loss.
- Pathway enrichment analysis : Combine transcriptomics (RNA-seq) with compound treatment to identify perturbed pathways (e.g., MAPK or apoptosis signaling).
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
